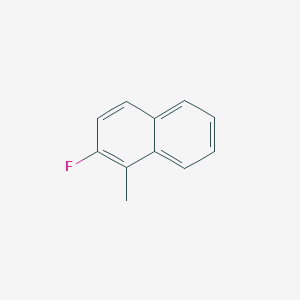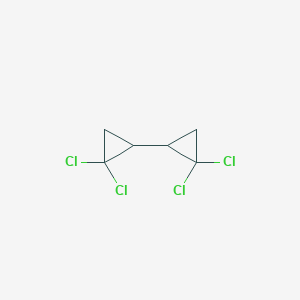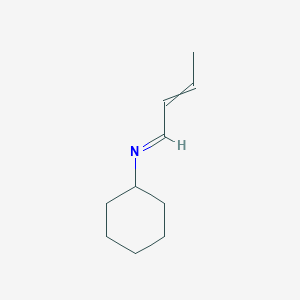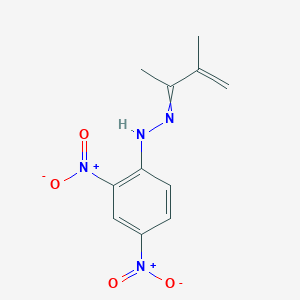
2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one is a chemical compound with the molecular formula C11H12N4O4 . It is a derivative of 2,4-dinitrophenylhydrazine and is commonly used in organic chemistry for the identification and characterization of carbonyl compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitrophenylhydrazone 3-methyl-3-buten-2-one typically involves the reaction of 3-methyl-3-buten-2-one with 2,4-dinitrophenylhydrazine. The reaction is a nucleophilic addition-elimination reaction where the hydrazine group adds to the carbonyl group of the ketone, followed by the elimination of water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the same nucleophilic addition-elimination reaction under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one primarily undergoes nucleophilic addition-elimination reactions. It can also participate in other reactions typical for hydrazones, such as oxidation and reduction .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the hydrazone group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can lead to amines.
科学的研究の応用
2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one is used in various scientific research applications:
Biology: It can be used in biochemical assays to detect the presence of carbonyl-containing biomolecules.
作用機序
The mechanism of action of 2,4-dinitrophenylhydrazone 3-methyl-3-buten-2-one involves nucleophilic addition of the hydrazine group to the carbonyl group of the target molecule, followed by the elimination of water to form a stable hydrazone . This reaction is facilitated by the electron-withdrawing nitro groups on the phenyl ring, which increase the electrophilicity of the carbonyl carbon.
類似化合物との比較
Similar Compounds
- 3-Methyl-2-butanone 2,4-dinitrophenylhydrazone
- 2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone
Uniqueness
2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one is unique due to its specific structure, which includes a conjugated diene system. This structural feature can influence its reactivity and the types of reactions it undergoes compared to other similar compounds .
特性
CAS番号 |
5077-59-8 |
|---|---|
分子式 |
C11H12N4O4 |
分子量 |
264.24 g/mol |
IUPAC名 |
N-(3-methylbut-3-en-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C11H12N4O4/c1-7(2)8(3)12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-6,13H,1H2,2-3H3 |
InChIキー |
YWMNYZMUZVYIDX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


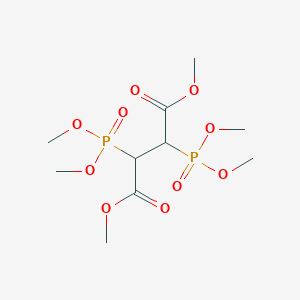
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
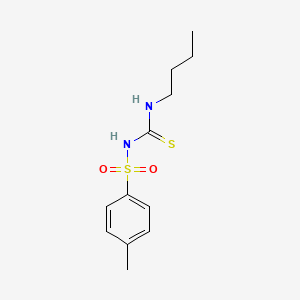

![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
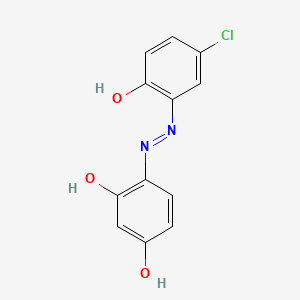
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)

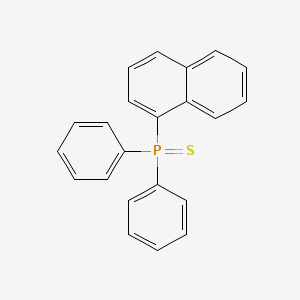
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
